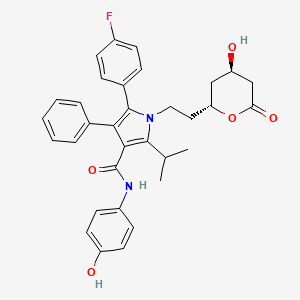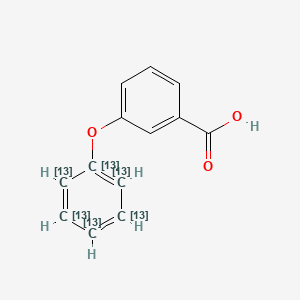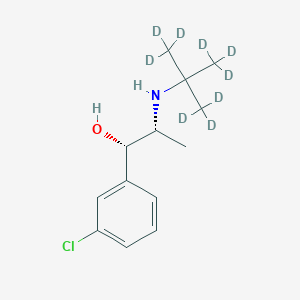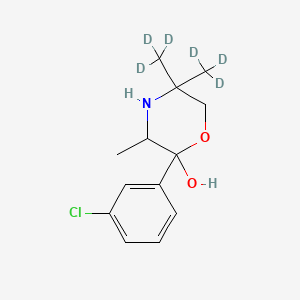![molecular formula C5H5[15N]5O B602651 Guanine-15N5 CAS No. 168566-53-8](/img/new.no-structure.jpg)
Guanine-15N5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanine-15N5 is an isotopically labeled form of guanine, a purine base found in DNA and RNA. The compound is labeled with five nitrogen-15 isotopes, making it useful for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Guanine itself is one of the four main nucleobases in the nucleic acids of DNA and RNA, where it pairs with cytosine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanine-15N5 typically involves the incorporation of nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled precursors in the synthesis of guanine. One common method involves the reaction of nitrogen-15 labeled cyanamide with formamide under specific conditions to form the this compound compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using nitrogen-15 labeled precursors. The process requires stringent control of reaction conditions to ensure high purity and yield of the labeled compound. The final product is often purified using techniques such as crystallization or chromatography to achieve the desired isotopic enrichment and chemical purity.
化学反应分析
Types of Reactions: Guanine-15N5 undergoes various chemical reactions similar to those of natural guanine. These include:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative damage product.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like alkyl halides are often employed.
Major Products Formed:
Oxidation: 8-oxoguanine
Reduction: Dihydroguanine
Substitution: Various alkylated guanine derivatives
科学研究应用
Guanine-15N5 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Helps in understanding the metabolic pathways involving guanine and its derivatives.
Medicine: Used in research on DNA damage and repair mechanisms, particularly in the context of oxidative stress.
Industry: Employed in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of Guanine-15N5 is primarily related to its role as a nucleobase in DNA and RNA. It pairs with cytosine through hydrogen bonding, playing a crucial role in the stability and function of nucleic acids. In scientific research, the nitrogen-15 labeling allows for detailed studies of molecular interactions and dynamics using NMR spectroscopy and mass spectrometry.
Molecular Targets and Pathways:
DNA and RNA: this compound is incorporated into nucleic acids, where it pairs with cytosine.
Enzymatic Reactions: It is involved in various enzymatic processes, including DNA replication and repair.
相似化合物的比较
Guanine-15N5 can be compared with other isotopically labeled nucleobases, such as:
Adenine-15N5: Another purine base labeled with nitrogen-15.
Cytosine-15N3: A pyrimidine base labeled with nitrogen-15.
Thymine-15N2: Another pyrimidine base labeled with nitrogen-15.
Uniqueness: this compound is unique due to its specific labeling with five nitrogen-15 isotopes, which provides distinct advantages in NMR spectroscopy and mass spectrometry. This allows for detailed studies of nucleic acid structure and dynamics, making it a valuable tool in various fields of scientific research.
属性
CAS 编号 |
168566-53-8 |
|---|---|
分子式 |
C5H5[15N]5O |
分子量 |
156.09 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
73-40-5 (unlabelled) |
同义词 |
2-Amino-1,9-dihydro-6H-purin-6-one-4,8-15N5; 2-Amino-6-hydroxy-1H-purine-15N5; 2-Amino-6-hydroxypurine-15N5; 2-Aminohypoxanthine-15N5; 9H-Guanine-15N5; 2-Amino-hypoxanthine-15N5 |
标签 |
Guanine Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


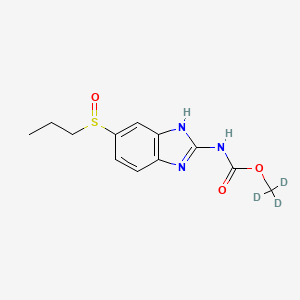
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
